5H-Dibenzo[b,f]azepine-5-carbonyl bromide
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Overview
Description
5H-Dibenzo[b,f]azepine-5-carbonyl bromide: is a tricyclic heterocyclic compound that consists of a seven-membered nitrogen heterocycle fused with two benzene rings. This compound is known for its applications in the synthesis of various pharmacologically important derivatives, particularly in the field of anticonvulsant drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl bromide typically involves the bromination of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride. The reaction is carried out using bromine as the brominating agent . The process involves the following steps:
Preparation of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride: This is achieved by reacting 5H-Dibenzo[b,f]azepine with phosgene or triphosgene.
Bromination: The 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is then treated with bromine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5H-Dibenzo[b,f]azepine-5-carbonyl bromide can undergo nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Bromine: Used for the bromination step in the synthesis.
Phosgene or Triphosgene: Used in the preparation of the carbonyl chloride precursor.
Major Products Formed:
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various dibenzoazepine derivatives.
Biology and Medicine:
Anticonvulsant Drugs: The compound is a key intermediate in the synthesis of anticonvulsant drugs such as oxcarbazepine.
Industry:
Mechanism of Action
The mechanism of action of 5H-Dibenzo[b,f]azepine-5-carbonyl bromide is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. These active compounds, such as oxcarbazepine, exert their effects by modulating ion channels in the nervous system, thereby stabilizing neuronal membranes and preventing seizures .
Comparison with Similar Compounds
5H-Dibenzo[b,f]azepine-5-carbonyl chloride: A precursor in the synthesis of the bromide derivative.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another dibenzoazepine derivative with similar structural features.
Uniqueness: 5H-Dibenzo[b,f]azepine-5-carbonyl bromide is unique due to its specific bromine substitution, which imparts distinct reactivity and applications in the synthesis of pharmacologically important compounds .
Properties
CAS No. |
40421-05-4 |
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Molecular Formula |
C15H10BrNO |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
benzo[b][1]benzazepine-11-carbonyl bromide |
InChI |
InChI=1S/C15H10BrNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H |
InChI Key |
KRUYHEHMJWBQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Br |
Origin of Product |
United States |
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